Tribuzone
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Overview
Description
Tribuzone is a chemical compound with the molecular formula C22H24N2O3. It is also known by its IUPAC name, 4-(4,4-Dimethyl-3-oxopentyl)-1,2-diphenyl-3,5-pyrazolidinedione
Preparation Methods
Synthetic Routes and Reaction Conditions
Tribuzone can be synthesized through a series of chemical reactions involving the condensation of appropriate starting materials. The synthetic route typically involves the reaction of 4,4-dimethyl-3-oxopentanoic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with benzaldehyde to yield the final product, this compound . The reaction conditions usually involve heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Tribuzone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups, such as the pyrazolidinedione ring and the ketone group.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Tribuzone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tribuzone involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and modulate signaling pathways involved in inflammation and cell proliferation . The exact molecular targets and pathways are still under investigation, but it is believed that this compound exerts its effects through the modulation of key proteins and receptors involved in these processes .
Comparison with Similar Compounds
Tribuzone can be compared with other similar compounds, such as:
Trimetazidine: Both compounds have similar structures and are used in the treatment of cardiovascular diseases.
Benetazon: This compound shares structural similarities with this compound and is used as a herbicide.
Trimethazone: Similar to this compound, trimethazone is used in the synthesis of other chemical compounds.
This compound is unique due to its specific chemical structure and the presence of the pyrazolidinedione ring, which imparts distinct chemical and biological properties .
Properties
CAS No. |
13221-27-7 |
---|---|
Molecular Formula |
C22H24N2O3 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-(4,4-dimethyl-3-oxopentyl)-1,2-diphenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C22H24N2O3/c1-22(2,3)19(25)15-14-18-20(26)23(16-10-6-4-7-11-16)24(21(18)27)17-12-8-5-9-13-17/h4-13,18H,14-15H2,1-3H3 |
InChI Key |
OFVFGKQCUDMLLP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)CCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)C(=O)CCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
13221-27-7 | |
Synonyms |
4-(4,4-dimethyl-3-oxopentyl)-1,2-diphenyl-3,5-pyrazolidinedione benetazon Benetazone Benethazon benethazone tribuzon tribuzone trimetazon trimetazone trimethazon trimethazone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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